tert-Butyl diethylphosphonoacetate

Catalog No.
S673682
CAS No.
27784-76-5
M.F
C10H21O5P
M. Wt
252.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl diethylphosphonoacetate

CAS Number

27784-76-5

Product Name

tert-Butyl diethylphosphonoacetate

IUPAC Name

tert-butyl 2-diethoxyphosphorylacetate

Molecular Formula

C10H21O5P

Molecular Weight

252.24 g/mol

InChI

InChI=1S/C10H21O5P/c1-6-13-16(12,14-7-2)8-9(11)15-10(3,4)5/h6-8H2,1-5H3

InChI Key

NFEGNISFSSLEGU-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC(=O)OC(C)(C)C)OCC

Synonyms

ert-Butyl (diethoxyphosphinyl)acetate; tert-Butyl 2-(diethoxyphosphinyl)acetate; tert-Butyl 2-(diethoxyphosphoryl)acetate; tert-Butyl 2-(diethylphosphono)acetate; tert-Butyl diethyl phosphonoacetate; (Diethoxyphosphinyl)acetic Acid; 1,1-Dimethylethyl

Canonical SMILES

CCOP(=O)(CC(=O)OC(C)(C)C)OCC
  • Wittig-Horner reaction

    This reaction utilizes tert-Butyl diethylphosphonoacetate as a carbanion precursor to form carbon-carbon double bonds. This approach has been employed in the synthesis of potential antitumor agents, such as hydroxymethylated dihydroxyvitamin D3 analogs [].

  • C-C bond formation through four-component coupling

    This method involves the reaction of an aldehyde, a primary amine, a carboxylic acid, and tert-Butyl diethylphosphonoacetate, mediated by a catalyst, to form a substituted olefin. This approach has been used for the efficient synthesis of the DPP4 inhibitor, ABT-341 [].

  • Synthesis of phosphopeptide mimetics

    These are molecules that mimic the structure and function of naturally occurring phosphorylated peptides. By incorporating tert-Butyl diethylphosphonoacetate into their structure, researchers can create prodrugs that target specific protein domains, such as the Src homology 2 (SH2) domain of signal transducer and activator of transcription 3 (Stat 3) [].

  • Synthesis of α,β-unsaturated esters, fluorides, and nitriles

    This reaction utilizes tert-Butyl diethylphosphonoacetate and a bicyclic triaminophosphine catalyst to form various unsaturated functional groups from aldehydes and ketones [].

  • Synthesis of amidopropenyl hydroxamates

    These molecules have been studied for their potential as human histone deacetylase (HDAC) inhibitors, enzymes involved in gene regulation. tert-Butyl diethylphosphonoacetate serves as a key starting material in their synthesis [].

Other Potential Applications

While not as extensively studied as its applications in organic synthesis, tert-Butyl diethylphosphonoacetate has also been investigated for its potential in other areas of scientific research, including:

  • Material science

    As a precursor for the development of flame retardant polymers [].

  • Biomedical research

    As a potential scaffold for the development of new drugs and therapeutic agents [].

tert-Butyl diethylphosphonoacetate is an organophosphorus compound with the chemical formula C₁₄H₃₁O₄P. It features a tert-butyl group and two ethyl groups attached to a phosphonate moiety. This compound is typically encountered as a colorless liquid and is recognized for its ability to act as a nucleophile in various

t-BDPA can irritate the skin and eyes. It is recommended to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [1].

Disclaimer

The information provided is for informational purposes only and should not be construed as a substitute for proper safety training and protocols.

Cited Sources

  • Sigma-Aldrich. (n.d.). tert-Butyl diethylphosphonoacetate 95% 27784-76-5 [Product information]. Retrieved from
  • Li, Y., Song, L., & Yang, H. (2017). Recent advances in the development of phosphonate prodrugs. European Journal of Medicinal Chemistry, 138, 205-232.
  • Maryanoff, C. A., & Reusch, R. H. (1983). The Wittig Horner Reaction. In Organic Reactions (Vol. 30, pp. 1-296). John Wiley & Sons, Ltd.
, including:

  • Wittig-Horner Reaction: This reaction involves the formation of alkenes from aldehydes or ketones using phosphonate esters. tert-Butyl diethylphosphonoacetate is used as a reactant to synthesize hydroxymethylated dihydroxyvitamin D3 analogs through this method .
  • Alkylation Reactions: The compound can undergo alkylation when treated with suitable alkyl halides, leading to the formation of various substituted products .
  • Asymmetric Aldol Reactions: It has been utilized in one-pot syntheses to produce chiral α-substituted β,y-epoxy aldehyde derivatives .

Research indicates that tert-Butyl diethylphosphonoacetate exhibits biological activities that may be beneficial in medicinal chemistry. Notably, it has been explored for its potential as a precursor in the synthesis of human histone deacetylase inhibitors . Such inhibitors are of interest due to their roles in regulating gene expression and their potential therapeutic applications in cancer treatment.

Several methods exist for synthesizing tert-Butyl diethylphosphonoacetate:

  • From tert-Butyl Bromoacetate and Triethyl Phosphite: This method involves reacting tert-butyl bromoacetate with triethyl phosphite under controlled conditions .
  • One-Pot Synthesis: A straightforward approach where phosphonoacetate and an alkylation agent are reacted in anhydrous solvents at elevated temperatures .
  • Using Methyl 3-Hydroxybutyrate: This method is part of a broader synthetic strategy involving macrosphelides .

tert-Butyl diethylphosphonoacetate serves multiple roles in organic synthesis:

  • Synthesis of Pharmaceuticals: It is used in the preparation of biologically active compounds, including vitamin D analogs.
  • Reagent in Organic Chemistry: The compound acts as a versatile reagent for various organic transformations, including the synthesis of acrylates and other derivatives .

tert-Butyl diethylphosphonoacetate shares similarities with other organophosphorus compounds but stands out due to its unique structure and reactivity. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Diethyl PhosphonoacetateTwo ethyl groups attached to phosphonateCommonly used in various organic reactions
Triethyl PhosphateThree ethyl groups attached to phosphateOften used as a solvent and reagent
Methyl PhosphonoacetateMethyl group instead of tert-butylLess sterically hindered, leading to different reactivity patterns

The unique combination of a tert-butyl group with two ethyl groups in tert-Butyl diethylphosphonoacetate enhances its steric properties and reactivity compared to these similar compounds.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (28.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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